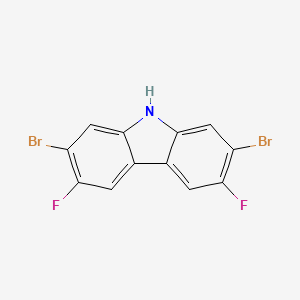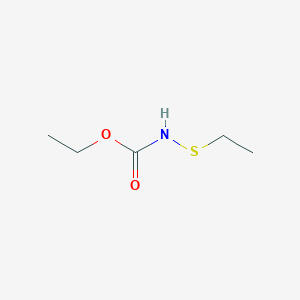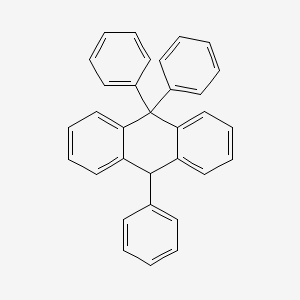
2-(Undec-4-YN-1-yloxy)oxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Undec-4-YN-1-yloxy)oxane is an organic compound that features a tetrahydropyran ring substituted with an undec-4-yn-1-yloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Undec-4-YN-1-yloxy)oxane typically involves the reaction of an appropriate alkyne with a tetrahydropyran derivative. One common method is the nucleophilic substitution reaction where an undec-4-yn-1-ol reacts with tetrahydropyran in the presence of a strong base such as sodium hydride. The reaction proceeds through the formation of an alkoxide intermediate, which then undergoes intramolecular cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Undec-4-YN-1-yloxy)oxane can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding epoxides or ketones.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the alkyne group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used in hydrogenation reactions.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide are used to deprotonate the alkyne, facilitating nucleophilic attack.
Major Products Formed
Oxidation: Epoxides, ketones, or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted tetrahydropyran derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Undec-4-YN-1-yloxy)oxane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(Undec-4-YN-1-yloxy)oxane involves its interaction with molecular targets through its functional groups. The alkyne group can participate in cycloaddition reactions, while the tetrahydropyran ring can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydropyran: A simpler analog with a saturated six-membered ring containing one oxygen atom.
2-(Pentadec-12-YN-1-yloxy)oxane: A similar compound with a longer alkyne chain.
Uniqueness
Its ability to undergo various chemical transformations and form stable complexes makes it a valuable compound in both research and industrial contexts .
Propriétés
Formule moléculaire |
C16H28O2 |
|---|---|
Poids moléculaire |
252.39 g/mol |
Nom IUPAC |
2-undec-4-ynoxyoxane |
InChI |
InChI=1S/C16H28O2/c1-2-3-4-5-6-7-8-9-11-14-17-16-13-10-12-15-18-16/h16H,2-6,9-15H2,1H3 |
Clé InChI |
VOWYALDLXQWMAV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC#CCCCOC1CCCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Bromo-4-chloro-7-methylimidazo[4,3-f][1,2,4]triazine](/img/structure/B14017215.png)


![1-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-5-(methylamino)pyrimidine-2,4-dione](/img/structure/B14017241.png)


![2-Chloro-5,6-dihydrospiro[cyclopenta[B]thiophene-4,4'-imidazolidine]-2',5'-dione](/img/structure/B14017252.png)


![5H-Dibenzo[a,i]carbazole, 6,13-dihydro-](/img/structure/B14017277.png)


![4-Methyl-N-[(4-nitrophenyl)(diphenyl)methyl]benzene-1-sulfonamide](/img/structure/B14017288.png)
